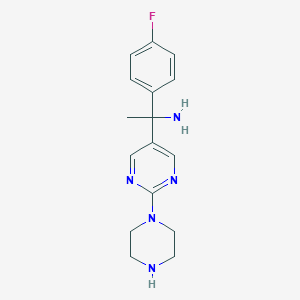
1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine is a synthetic organic compound that features a fluorophenyl group, a piperazinyl group, and a pyrimidinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative reacts with a halogenated pyrimidine.
Attachment of the fluorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like 1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine might interact with enzymes or receptors, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine
- 1-(4-Methylphenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine
- 1-(4-Bromophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine
Uniqueness
1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s biological activity, metabolic stability, and overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C16H20FN5 |
|---|---|
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-1-(2-piperazin-1-ylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C16H20FN5/c1-16(18,12-2-4-14(17)5-3-12)13-10-20-15(21-11-13)22-8-6-19-7-9-22/h2-5,10-11,19H,6-9,18H2,1H3 |
Clave InChI |
AXWNAQHKNUHLGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCNCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


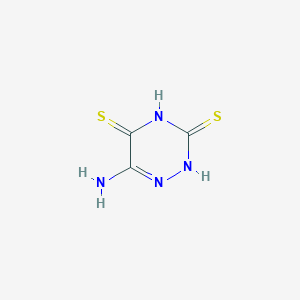
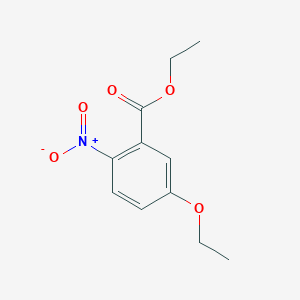
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)


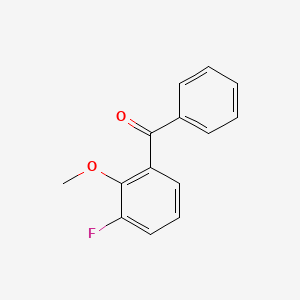

![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
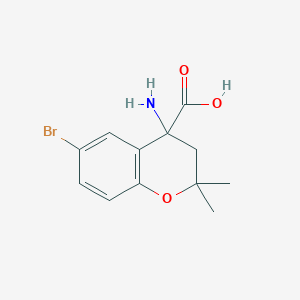
![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
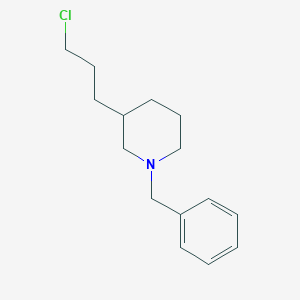
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

